[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid [(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid
Brand Name: Vulcanchem
CAS No.: 120164-73-0
VCID: VC20860844
InChI: InChI=1S/C12H12N2O4S/c1-4-5(2)8(15)6(3)9-7(4)13-12(19-9)14-10(16)11(17)18/h15H,1-3H3,(H,17,18)(H,13,14,16)
SMILES: CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C(=O)O)C)O)C
Molecular Formula: C12H12N2O4S
Molecular Weight: 280.3 g/mol

[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid

CAS No.: 120164-73-0

Cat. No.: VC20860844

Molecular Formula: C12H12N2O4S

Molecular Weight: 280.3 g/mol

* For research use only. Not for human or veterinary use.

[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid - 120164-73-0

Specification

CAS No. 120164-73-0
Molecular Formula C12H12N2O4S
Molecular Weight 280.3 g/mol
IUPAC Name 2-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-2-oxoacetic acid
Standard InChI InChI=1S/C12H12N2O4S/c1-4-5(2)8(15)6(3)9-7(4)13-12(19-9)14-10(16)11(17)18/h15H,1-3H3,(H,17,18)(H,13,14,16)
Standard InChI Key YYLXFUDFTVHLKG-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C(=O)O)C)O)C
Canonical SMILES CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C(=O)O)C)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator